3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with fluorine atoms at the 3 and 5 positions, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3,5-difluoropyridine with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of reagents such as phosphorus pentachloride (PCl5) and sulfur sources to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluorine atoms and thiadiazole ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of the target compound.
1,2,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both fluorine-substituted pyridine and thiadiazole rings, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H4F2N4S |
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Molecular Weight |
214.20 g/mol |
IUPAC Name |
3-(3,5-difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4F2N4S/c8-3-1-4(9)5(11-2-3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
InChI Key |
GCOBRJKKELUMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NSC(=N2)N)F |
Origin of Product |
United States |
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